molecular formula C9H9N3O4 B2456507 Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate CAS No. 54449-89-7

Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate

Cat. No.: B2456507
CAS No.: 54449-89-7
M. Wt: 223.188
InChI Key: CJYAUHVRYDQIHG-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate is a useful research compound. Its molecular formula is C9H9N3O4 and its molecular weight is 223.188. The purity is usually 95%.
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Biological Activity

Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate (CAS No. 54449-89-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₉N₃O₄
  • Molecular Weight : 223.19 g/mol
  • Structure : The compound features a pyrrolo-triazine core which is significant for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo-triazines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown stronger cytotoxic activity than standard chemotherapy agents like cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) .
  • Mechanisms of Action :
    • Induction of apoptosis through caspase activation.
    • Modulation of key proteins involved in cell survival and death pathways such as NF-κB and p53.
    • Triggering autophagy processes which contribute to its anticancer efficacy .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study evaluated the cytotoxic effects of a series of triazine derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC₅₀ values lower than those of cisplatin, suggesting enhanced efficacy. Notably:

  • Compound 3b demonstrated significant apoptosis induction via caspase pathways and showed a marked increase in ROS levels which are critical for triggering apoptotic signaling .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrrolo-triazine derivatives highlighted the importance of specific functional groups in enhancing biological activity. The presence of electron-withdrawing groups was found to improve the potency against cancer cells while minimizing effects on normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC₅₀ Value (µM)Mechanism of Action
Compound 2aCytotoxicityMCF-7< 0.25Apoptosis via caspase activation
Compound 3bCytotoxicityMDA-MB-231< 0.5ROS generation and autophagy induction
Ethyl esterAntiproliferativeA431Not specifiedInhibition of cell proliferation

Properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-2-16-7(13)5-3-6-10-8(14)11-9(15)12(6)4-5/h3-4H,2H2,1H3,(H2,10,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYAUHVRYDQIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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